molecular formula C34H44O9 B1681390 Salannin CAS No. 992-20-1

Salannin

Cat. No. B1681390
CAS RN: 992-20-1
M. Wt: 596.7 g/mol
InChI Key: CJHBVBNPNXOWBA-YBSRSHJOSA-N
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Description

Salannin is a molecular compound with the formula C34H44O9 . It is a bioactive compound found in the Neem tree (Azadirachta indica) .


Synthesis Analysis

The synthesis of Salannin involves complex biochemical processes. The biosynthesis pathways of limonoids, the class of compounds to which Salannin belongs, have been studied . The process involves the oxidation of the Δ7-double bond to 7-epoxy, which then opens to cause a Wagner–Meerwein shift of Me-14 to C-8, leading to the formation of OH-7 and the introduction of a double bond at C-14/15 .


Molecular Structure Analysis

The Salannin molecule contains a total of 92 bonds. There are 48 non-H bonds, 10 multiple bonds, 9 rotatable bonds, 5 double bonds, 5 aromatic bonds, 4 five-membered rings, 2 six-membered rings, 1 eight-membered ring, 3 nine-membered rings, 1 ten-membered ring, 1 eleven-membered ring, and 2 twelve-membered rings .


Chemical Reactions Analysis

Photolysis of Salannin results in the formation of Δ17-isosalanninolide, a hitherto unknown compound, along with isosalanninolide and salanninolide . The mechanism of formation of these compounds involves both a [4+2] cycloaddition and a [1,3] sigmatropic shift in the furan and D-rings, respectively .

Safety And Hazards

Salannin is intended for R&D use only and is not recommended for medicinal or household use . Direct contact with the skin or eyes may cause temporary irritation . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

Research on Salannin and related compounds continues to be a topic of interest. Future directions could include further exploration of its synthesis pathways, potential applications, and effects on various organisms . The development of novel strategies using nanotechnology to control its release rate and improve its stability and sustainability is also a promising area of research .

properties

IUPAC Name

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/b17-9+/t21-,22-,23-,24-,25+,28-,29+,30-,32-,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHBVBNPNXOWBA-REXVOHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058500
Record name Salannin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salannin

CAS RN

992-20-1
Record name Salannin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=992-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salannin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salannin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Salannin, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), primarily exhibits its insecticidal activity through feeding deterrence and growth disruption in insects. [] This is achieved by interfering with insect hormone systems, specifically by:

  • Disrupting Ecdysone 20-Monooxygenase (E-20-M) Activity: Salannin inhibits the activity of E-20-M, an enzyme crucial for converting ecdysone to its active form, 20-hydroxyecdysone, thereby disrupting molting and development. []

A: Yes, studies have shown that salannin, unlike azadirachtin, doesn't directly inhibit the activity of trypsin, a key digestive enzyme in insects like Spodoptera litura. [] This suggests its antifeedant effect is primarily attributed to taste aversion rather than digestive disruption. []

A: The molecular formula of salannin is C34H44O9, and its molecular weight is 596.7 g/mol. []

A: Salannin's structure has been elucidated using various spectroscopic techniques including UV, IR, HR-ESI–MS, and NMR. [] These methods provide detailed information about its functional groups, molecular arrangement, and connectivity. Further, X-ray crystallography studies have provided insights into the three-dimensional structure and conformational flexibility of salannin. []

ANone: Salannin exhibits varying stability depending on the environmental factors:

  • Light: Salannin is highly susceptible to degradation under sunlight, with a reported half-life of a few minutes. [] This highlights the importance of protecting salannin-based formulations from light exposure.
  • Temperature: While relatively stable at temperatures below 25°C, salannin degrades rapidly at temperatures above 35°C, with the highest degradation rate observed at 65°C. [] This information is crucial for storage and handling of salannin-containing products.
  • Water: The presence of water accelerates salannin degradation. [] This emphasizes the need for formulations that minimize water content or utilize protective packaging to limit exposure to moisture.

ANone: Salannin is not typically recognized for its catalytic properties. Research primarily focuses on its insecticidal properties and potential applications as a biopesticide.

A: Yes, computational studies have been employed to investigate salannin's interactions with potential molecular targets. For instance, molecular docking simulations were used to assess the binding affinity of salannin towards the ryanodine receptor of Spodoptera frugiperda, revealing a binding energy of -7.08 Kcal/mol. [] These findings suggest that salannin might exert its insecticidal effects by interacting with this receptor, but further validation is required.

ANone: While specific QSAR models for salannin are not extensively reported in the provided literature, computational studies involving QSAR have been conducted on related neem compounds. These studies aim to establish a relationship between the chemical structure of the compounds and their biological activity, which could be valuable for designing more effective and environmentally friendly insecticides.

ANone: Structural modifications, particularly in the A ring of salannin, significantly influence its biological activity:

  • Isomerization: Converting salannin to its isomer, isosalannin, through treatment with BF3 · Et2O and iodide ions, results in enhanced melanogenesis-inhibitory activity. [] This highlights the importance of stereochemistry in determining the biological effects of salannin.
  • Deesterification: Removing ester groups from salannin, as seen in the formation of nimbidinol (a trihydroxy limonoid) through LiAlH4 reduction, also leads to increased melanogenesis-inhibitory activity. [] This suggests that modifying the polarity and size of the molecule through deesterification can significantly impact its activity.
  • Photo-oxidation: Photo-oxidation of salannin yields two isomeric lactone products, salanninolide and isosalanninolide, with increased insecticidal activity compared to the parent compound. [, ] Notably, the presence of a hindered base during or after the oxidation can alter the ratio of these isomers, potentially influencing the overall efficacy. []

ANone: Given salannin's sensitivity to light, temperature, and moisture, formulating stable and effective biopesticides requires careful consideration. Some strategies include:

  • Synergistic Formulations: Combining salannin with other neem compounds, particularly those exhibiting different modes of action, can potentially enhance its efficacy and overcome potential resistance development in target insects. []

ANone: The provided literature primarily focuses on salannin's insecticidal properties and doesn't delve into its detailed pharmacokinetic profile in mammals.

A: While not as potent as azadirachtin, salannin has shown in vitro anti-plasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. [] This suggests a potential for further investigation of salannin derivatives as anti-malarial agents.

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